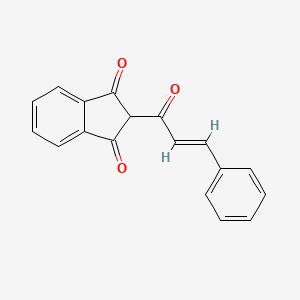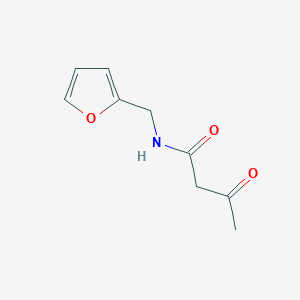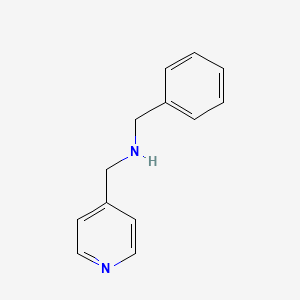
(3-Acetyl-indol-1-yl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Acetyl-indol-1-yl)-acetic acid: is a chemical compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products, pharmaceuticals, and agrochemicals. The compound’s structure consists of an indole ring substituted with an acetyl group at the third position and an acetic acid moiety at the first position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Acetyl-indol-1-yl)-acetic acid typically involves the reaction of 3-acetyl-indole with bromoacetic acid. The process includes the following steps:
Reaction of 3-acetyl-indole with bromoacetic acid: This step forms an intermediate compound.
Base treatment: The intermediate is treated with a base to facilitate the reaction.
Acid hydrolysis: The final product, this compound, is obtained through acid hydrolysis.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: (3-Acetyl-indol-1-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the acetyl group or the indole ring.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring or the acetyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under various conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: (3-Acetyl-indol-1-yl)-acetic acid is used as an intermediate in the synthesis of other indole derivatives. It serves as a building block for the development of new compounds with potential biological activities.
Biology: In biological research, this compound is used as a probe to study indole-related pathways and mechanisms. It helps in understanding the role of indole derivatives in various biological processes.
Medicine: The compound has potential applications in medicinal chemistry. It is explored for its pharmacological properties and its ability to interact with biological targets. Researchers investigate its potential as a lead compound for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its indole structure makes it valuable for creating compounds with specific properties.
Mechanism of Action
The mechanism of action of (3-Acetyl-indol-1-yl)-acetic acid involves its interaction with molecular targets and pathways. The compound’s indole ring allows it to bind to specific receptors or enzymes, modulating their activity. The acetyl and acetic acid moieties contribute to its overall chemical reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone that regulates growth and development.
3-Acetylindole: A simpler indole derivative with an acetyl group at the third position.
Indole-3-butyric acid: Another plant hormone with a similar structure but different biological activity.
Uniqueness: (3-Acetyl-indol-1-yl)-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an acetyl group and an acetic acid moiety makes it versatile for various applications in research and industry.
Properties
IUPAC Name |
2-(3-acetylindol-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8(14)10-6-13(7-12(15)16)11-5-3-2-4-9(10)11/h2-6H,7H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZONLHSNIDOME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360189 |
Source


|
| Record name | (3-Acetyl-indol-1-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501682-42-4 |
Source


|
| Record name | (3-Acetyl-indol-1-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














